Sapitinib (CAS 848942-61-0), also known as AZD8931, is a highly potent, reversible, ATP-competitive small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR/ErbB1), HER2 (ErbB2), and HER3 (ErbB3) [1]. Unlike early-generation selective kinase inhibitors, Sapitinib demonstrates equipotent low-nanomolar binding affinity across all three primary ErbB signaling nodes [2]. For procurement professionals and assay developers, this compound provides a stable, highly selective quinazoline-based reference standard (>100-fold selectivity over off-target kinases like MNK1 and Flt) that is critical for modeling simultaneous multi-receptor blockade in oncology research, particularly in ligand-driven heterodimerization models where narrow-spectrum inhibitors fail [2].
Substituting Sapitinib with first-generation EGFR inhibitors (e.g., Gefitinib) or dual EGFR/HER2 inhibitors (e.g., Lapatinib) compromises assay integrity in models dependent on HER3-mediated compensatory signaling [1]. While Lapatinib effectively blocks EGFR and HER2, it leaves HER3 signaling intact, frequently leading to rapid feedback activation of downstream survival pathways like PI3K/AKT. Sapitinib’s distinct equipotent pan-ErbB profile prevents this compensatory bypass, making it an indispensable biochemical tool for evaluating true pan-ErbB blockade [1]. Furthermore, Sapitinib demonstrates quantified metabolic stability and distinct formulation requirements compared to irreversible pan-ErbB inhibitors like Afatinib, ensuring reproducible pharmacokinetic modeling in in vivo studies without the covalent binding complications of irreversible analogs [2].
In cell-free biochemical assays, Sapitinib demonstrates nearly identical, highly potent inhibition across the three primary ErbB family members, contrasting sharply with the skewed inhibition profiles of earlier-generation TKIs like Gefitinib and Lapatinib [1].
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | Sapitinib (EGFR: 4 nmol/L, HER2: 3 nmol/L, HER3: 4 nmol/L) |
| Comparator Or Baseline | Gefitinib and Lapatinib (Lack equipotent HER3 inhibition) |
| Quantified Difference | Equipotent single-digit nanomolar inhibition across all three targets, driving significantly greater potency in specific squamous cell carcinoma cell lines. |
| Conditions | Cell-free kinase phosphorylation assays |
Ensures complete blockade of the ErbB signaling network without the blind spots left by HER3-sparing inhibitors, critical for accurate pathway modeling.
For in vivo assay design, Sapitinib exhibits a moderate extraction ratio and predictable metabolic clearance, making it a reliable candidate for pharmacokinetic modeling compared to more rapidly cleared experimental analogs [1].
| Evidence Dimension | Intrinsic clearance and in vitro half-life |
| Target Compound Data | Intrinsic clearance of 38.48 mL/min/kg; Half-life of 21.07 min |
| Comparator Or Baseline | Standard baseline for human liver microsome (HLM) assays |
| Quantified Difference | Moderate extraction ratio enabling sustained systemic exposure and good bioavailability |
| Conditions | Human Liver Microsomes (HLM) LC-MS/MS assay |
Provides researchers with a predictable pharmacokinetic profile necessary for designing robust, reproducible in vivo dosing regimens.
Sapitinib requires specific lipophilic formulation strategies due to its low aqueous solubility (<1 mg/mL). However, it is highly processable in standard laboratory vehicle systems, achieving stable solutions for in vivo administration .
| Evidence Dimension | In vivo formulation solubility |
| Target Compound Data | 4-5 mg/mL solubility |
| Comparator Or Baseline | Aqueous buffers (<1 mg/mL) |
| Quantified Difference | >4-fold increase in solubility using optimized lipophilic vehicles |
| Conditions | 30% PEG400 + 0.5% Tween80 + 5% propylene glycol |
Prevents precipitation and dosing inconsistencies during animal studies, ensuring that procurement of this compound translates smoothly into functional in vivo experiments.
Beyond its primary kinase targets, Sapitinib significantly increases the intracellular accumulation of chemotherapeutics like paclitaxel in resistant cell lines by modulating efflux transporters, a secondary property not uniformly shared by all TKIs [1].
| Evidence Dimension | Intracellular accumulation of [3H]-Paclitaxel |
| Target Compound Data | Significant increase in accumulation restoring drug efficacy |
| Comparator Or Baseline | Untreated ABCB1-overexpressing cells |
| Quantified Difference | Restored paclitaxel and doxorubicin efficacy in ABCB1-overexpressing cells |
| Conditions | SW620/Ad300 colon cancer cells overexpressing ABCB1 |
Makes Sapitinib a dual-purpose procurement choice for both ErbB signaling research and multidrug resistance (MDR) reversal studies.
Ideal for in vitro biochemical and cellular assays requiring simultaneous, equipotent blockade of EGFR, HER2, and HER3 to prevent compensatory signaling often seen with Lapatinib or Gefitinib [1].
Highly suited for oral dosing in murine xenograft models (e.g., LoVo, Calu-3) using a PEG400/Tween80 vehicle, supported by its moderate intrinsic clearance (38.48 mL/min/kg) and predictable half-life [2].
Valuable as an experimental modulator in ABCB1-overexpressing cell lines to study the restoration of intracellular accumulation and efficacy of chemotherapeutics like paclitaxel and doxorubicin [3].
Used to generate and study HER2-independent resistance mechanisms driven by EMT, providing a distinct comparative baseline against resistance profiles generated by single-target TKIs [4].
Irritant;Health Hazard